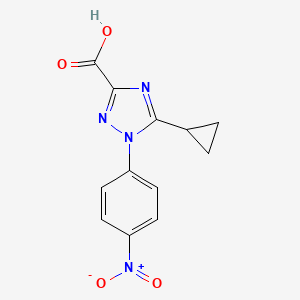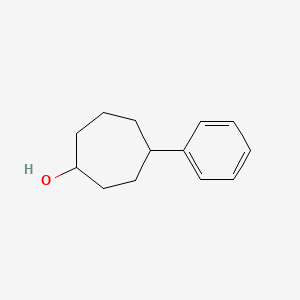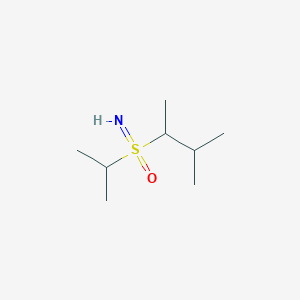
Imino(3-methylbutan-2-yl)(propan-2-yl)-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Imino(3-methylbutan-2-yl)(propan-2-yl)-lambda6-sulfanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Scientific Research Applications
This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceutical testing . It serves as a reference standard for accurate results in research and development . The compound’s specific applications in biology, medicine, and industry are not extensively detailed in the available sources .
Mechanism of Action
Comparison with Similar Compounds
Imino(3-methylbutan-2-yl)(propan-2-yl)-lambda6-sulfanone can be compared with other similar compounds, such as imidazole and pyrimidine derivatives . These compounds are known for their various biological activities and applications in drug discovery . the specific uniqueness of this compound compared to these similar compounds is not extensively detailed in the available sources .
Properties
Molecular Formula |
C8H19NOS |
|---|---|
Molecular Weight |
177.31 g/mol |
IUPAC Name |
imino-(3-methylbutan-2-yl)-oxo-propan-2-yl-λ6-sulfane |
InChI |
InChI=1S/C8H19NOS/c1-6(2)8(5)11(9,10)7(3)4/h6-9H,1-5H3 |
InChI Key |
QZYYEQHKWWFUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)S(=N)(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


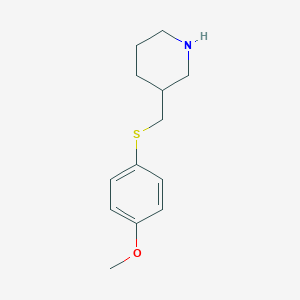



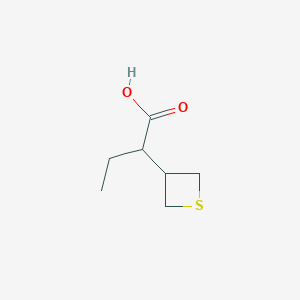


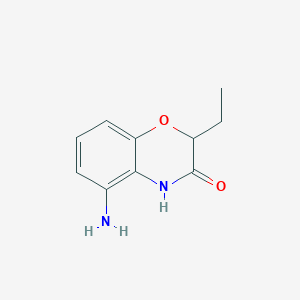
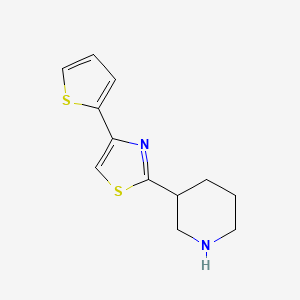
![4-[(2-Methylbenzyl)amino]benzoic acid](/img/structure/B13211573.png)
![Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13211576.png)
![N-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13211583.png)
